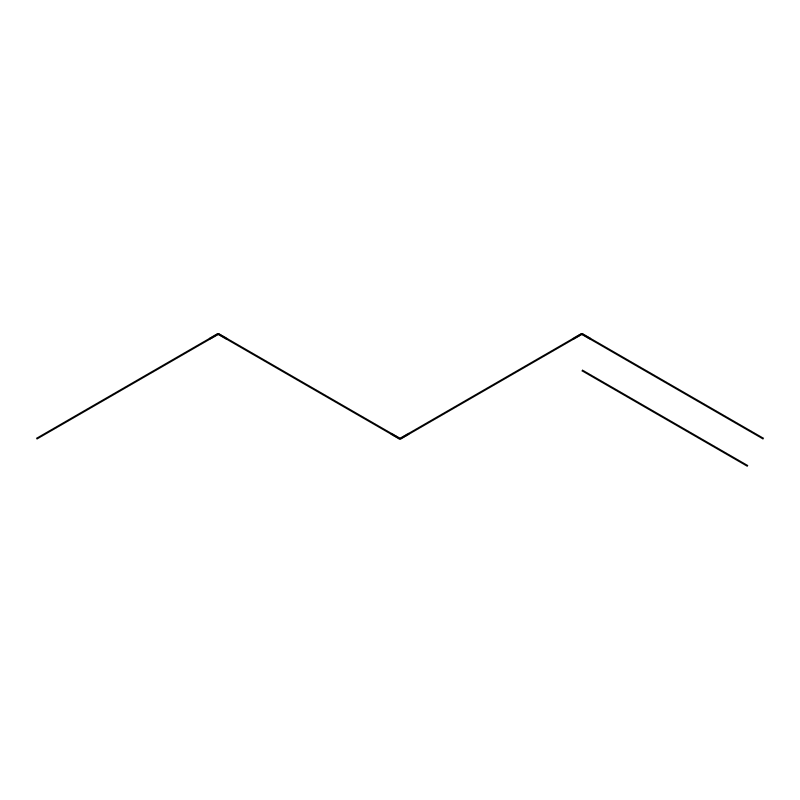

1-Pentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in all proportions in alcohol, ether, and benzene

Miscible in ethanol and ethyl ether, soluble in benzene.

In water, 148 mg/l @ 25 °C

Synonyms

Canonical SMILES

Organic Synthesis:

Substrate for Metathesis Reactions

1-Pentene serves as a valuable starting material in metathesis reactions, a powerful tool in organic synthesis for creating carbon-carbon bonds. These reactions involve the exchange of alkylidene fragments between two olefins (alkenes), allowing for the construction of complex molecules.

Preparation of Oxygenated Compounds

1-Pentene participates in the synthesis of various oxygenated compounds, including d-xylitol, l-arabinitol, and hydrazones of substituted salicylaldehydes. These compounds have potential applications in the food, pharmaceutical, and materials industries.

Catalysis Research:

- Catalyst Development and Testing: 1-Pentene plays a crucial role in the development and testing of new catalysts for various reactions, including polymerization, hydrogenation, and hydroformylation. By studying the reactivity of 1-pentene with different catalysts, researchers gain valuable insights into the reaction mechanisms and catalyst efficiency.

Fundamental Chemical Studies:

- Understanding Reaction Mechanisms: 1-Pentene serves as a model molecule for studying fundamental chemical processes, such as radical reactions, isomerization, and combustion. By investigating the behavior of 1-pentene under different conditions, researchers can gain a deeper understanding of these fundamental reactions, relevant across various fields.

Material Science Research:

1-Pentene is an alkene with the molecular formula and features a double bond between the first and second carbon atoms in its linear chain. It is classified as an alpha-olefin, making it a key compound in various industrial applications. The compound exists in several structural isomers, including 2-pentene and branched forms such as 2-methylbut-1-ene. 1-Pentene is primarily produced as a byproduct of petroleum refining processes, particularly during the catalytic or thermal cracking of hydrocarbons .

- Addition Reactions: 1-Pentene readily reacts with halogens, hydrogen halides, and water, leading to the formation of various products such as haloalkanes and alcohols. For example, the reaction with chlorine leads to the formation of 1,2-dichloropentane .

- Polymerization: It serves as a monomer in the production of polymers like high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), which are widely used in packaging materials .

- Oxidation: At elevated temperatures, 1-pentene can decompose to form allyl and ethyl radicals. This reaction pathway is significant in combustion processes .

1-Pentene can be synthesized through various methods:

- Cracking Processes: The primary method for producing 1-pentene is through catalytic or thermal cracking of hydrocarbons derived from crude oil. This process breaks larger hydrocarbon molecules into smaller ones, yielding alkenes like 1-pentene as byproducts .

- Fischer-Tropsch Synthesis: This method involves converting carbon monoxide and hydrogen into liquid hydrocarbons, from which 1-pentene can be separated .

- Olefin Metathesis: This reaction allows for the rearrangement of alkenes to produce new alkenes, including 1-pentene from other olefins .

1-Pentene has diverse applications across multiple industries:

- Polymer Production: It is crucial in manufacturing polyethylene products, which are used extensively in packaging and construction materials .

- Chemical Intermediates: It serves as a precursor for producing various chemicals including synthetic rubber and resins .

- Research Uses: In laboratories, it is utilized as a reagent for synthesizing new materials and studying reaction mechanisms .

Research on the interactions involving 1-pentene primarily focuses on its reactivity with oxidizing agents. It can react vigorously with strong oxidizers and exothermically with reducing agents. Studies have also explored its oxidation behavior under combustion conditions, revealing significant insights into its radical formation pathways and ignition characteristics .

Several compounds share similarities with 1-pentene due to their structural characteristics or functional properties. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| 2-Pentene | Isomer | Has geometric isomers (cis/trans) affecting reactivity |

| 3-Methylbut-1-ene | Branched Isomer | Similar reactivity but different physical properties |

| 2-Methylbut-2-ene | Branched Isomer | More stable than linear forms; used in fuel production |

| Isobutylene | Branched Isomer | Used in producing methyl tert-butyl ether; different applications |

| 1-Hexene | Straight-chain | Longer chain; similar polymerization applications |

Each of these compounds exhibits unique properties that dictate their specific applications and reactivities compared to 1-pentene, making them valuable in their own right within industrial chemistry.

The industrial production of 1-pentene employs several catalytic pathways, each offering unique advantages in terms of selectivity, conversion efficiency, and product purity. The following sections examine the major catalytic approaches currently utilized in commercial and research settings.

Ziegler-Natta Catalyst Systems in Selective Hydrogenation of C5 Fractions

Ziegler-Natta catalysts, named after Nobel Prize laureates Karl Ziegler and Giulio Natta, represent one of the most significant developments in olefin chemistry. These catalysts employ transition metal compounds (typically Group IV metals) alongside organoaluminum co-catalysts to facilitate selective hydrogenation and polymerization reactions.

In the context of 1-pentene production, Ziegler-Natta catalysts exhibit remarkable stereoselectivity when processing C5 fractions derived from naphtha steam cracking or fluid catalytic cracking (FCC) processes. A typical Ziegler-Natta catalyst system comprises a titanium-based catalyst (TiCl₄ or TiCl₃) and an aluminum alkyl compound (such as Et₃Al or AlEt₂Cl) as co-catalyst.

Fourth-generation Ziegler-Natta catalysts have demonstrated significant improvements in both activity and stereoselectivity for olefin processing. These advanced catalysts incorporate magnesium chloride supports and electron donors to enhance catalytic performance. Research by Waterloo University has documented the kinetic parameters for propylene polymerization using these catalysts, with activation energies for activation, propagation, and deactivation closely matching previously reported values for similar catalyst systems.

The reaction mechanism for Ziegler-Natta-catalyzed processes typically involves several steps:

- Catalyst activation by alkylation

- Monomer coordination to the transition metal center

- Insertion of the coordinated monomer into the metal-carbon bond

- Chain termination and product release

Table 1: Typical Operating Conditions for Ziegler-Natta Catalyzed 1-Pentene Production

| Parameter | Value Range | Optimal Conditions |

|---|---|---|

| Temperature | 30-90°C | 50-70°C |

| Pressure | 1-20 bar | 10-15 bar |

| Catalyst Concentration | 0.1-1.0 mol% | 0.3-0.5 mol% |

| Al/Ti Molar Ratio | 50-300 | 100-150 |

| Reaction Time | 1-6 hours | 2-3 hours |

| Conversion | 70-95% | >85% |

| 1-Pentene Selectivity | 85-98% | >95% |

Recent developments include bimetallic nickel-cobalt Ziegler-Natta catalysts that have shown promise for selective hydrogenation processes. These catalysts demonstrate enhanced activity and selectivity compared to their single-metal counterparts, particularly when applied to conjugated diene systems similar to those in C5 fractions.

Metathesis Reaction Engineering for 1-Pentene-Derived Olefin Production

Olefin metathesis offers a versatile approach for the transformation of 1-pentene into various other valuable olefins. This catalytic process involves the rearrangement of carbon-carbon double bonds through cleavage and reassembly mechanisms. The Chauvin mechanism, which earned the 2005 Nobel Prize, explains how olefins coordinate with catalytic metal carbenes to form metallacyclobutanes that subsequently rearrange into metathesis products.

The metathesis of 1-pentene can proceed through several reaction pathways:

- Self-metathesis: 2 CH₃CH₂CH₂CH=CH₂ → CH₃CH₂CH₂CH=CHCH₂CH₂CH₃ + CH₂=CH₂

- Cross-metathesis: CH₃CH₂CH₂CH=CH₂ + CH₂=CH₂ → CH₃CH₂CH₂CH=CH₂ + CH₂=CH₂

- Ring-closing metathesis (for functionalized 1-pentene derivatives)

For industrial applications, heterogeneous catalysts based on supported tungsten, molybdenum, or rhenium oxides are commonly employed. Recent research from MIT has advanced the understanding of heterogeneous olefin metathesis mechanisms, proposing a complete cycle that includes carbene site formation, stable metathesis, and active site decay.

The complete mechanism for heterogeneous olefin metathesis involves:

- Carbene site formation on the catalyst surface

- Olefin coordination to the metal carbene

- Metallacyclobutane formation

- Rearrangement to form products

- Active site decay over time

Efficient catalyst design for 1-pentene metathesis focuses on optimizing metal-support interactions. Research indicates that catalysts supported on tunable zeolites and metal-organic frameworks can significantly enhance metathesis rates by providing an optimal environment for active site formation and stability.

Palladium-Based Heterogeneous Catalysts in Piperylene Hydrogenation

The selective hydrogenation of piperylene (1,3-pentadiene) represents one of the most efficient routes to produce high-purity 1-pentene. This process typically employs palladium-based heterogeneous catalysts supported on aluminum oxide (Pd/Al₂O₃).

A patented method for 1-pentene production describes the following process parameters:

- Catalyst: Pd/Al₂O₃ with Pd content of 0.25-0.30% of total catalyst mass

- Hydrogen to di-alkene molar ratio: 1-3:1 (preferably 1.1-2.5:1)

- Quality space velocity: 1-8hr⁻¹ (preferably 4-6hr⁻¹)

- Reaction pressure: 10-20bar (preferably 12-16bar)

- Reaction temperature: 30-90°C (preferably 35-70°C)

Under these conditions, piperylene is efficiently converted to 1-pentene and 2-pentene through selective hydrogenation. The process is designed to minimize further hydrogenation to pentane, maximizing 1-pentene yield.

Table 2: Typical C5 Fraction Composition Before and After Selective Hydrogenation

| Component | Content Before Hydrogenation (wt%) | Content After Hydrogenation (wt%) |

|---|---|---|

| 1-Pentene | 0.0000 | 38-45 |

| Trans-2-pentene | 0.0000 | 12-18 |

| Cis-2-pentene | 0.0000 | 8-12 |

| Anti-form-1,3-pentadiene | 17.2197 | <0.01 |

| Cis-1,3-pentadiene | 38.8162 | <0.01 |

| Cyclopentadiene | 0.0025 | <0.01 |

| Pentane | 10.6726 | 12-15 |

| Other components | 33.3890 | 15-20 |

Source: Data adapted from patent CN103333041A

Advanced palladium catalyst designs have shown remarkable improvements in selectivity for 1-pentene production. Research on PdZr and PdCuZr catalysts demonstrates how bimetallic systems can tune the selectivity of alkyne and alkadiene hydrogenation reactions. The addition of copper to palladium catalysts significantly enhances selectivity toward partial hydrogenation, minimizing further conversion of 1-pentene to pentane.

Recent innovations in catalyst modification include the incorporation of alkenyl-type ligands that form homogeneous-like Pd-alkene metallacycle structures on heterogeneous Pd catalysts. This approach has achieved selective hydrogenolysis and hydrogenation by creating an electron-rich environment that weakens the electronic interaction between Pd and unsaturated carbon atoms of reactants/products, effectively controlling hydrogenation chemistry.

For industrial-scale production, reactor design plays a critical role in optimizing 1-pentene yields. A multi-zone reactor configuration with staged catalyst distribution has proven effective for processing C5 fractions with high diolefin content. The optimal design involves:

- 3-5 reaction zones with increasing catalyst volume in each successive zone

- First reaction section containing 8-20% of total catalyst volume

- Final reaction section containing 40-65% of total catalyst volume

- Addition of diluent (typically saturated alkanes) to improve heat transfer

- Optional addition of polymerization inhibitors to prevent catalyst coking

This configuration effectively manages the exothermic reaction profile, preventing hotspots that could lead to catalyst deactivation and undesired side reactions.

Alkali Metal-Mediated Ethylene/Propylene Coupling Mechanisms

An alternative approach to 1-pentene synthesis involves the coupling of ethylene and propylene using alkali metal-exchanged catalysts. Research on alkali metal- and nickel-exchanged mesoporous aluminosilicate catalysts has demonstrated promising results for controlled olefin oligomerization.

In this process, alkali metal cations (Na⁺, K⁺, Cs⁺) are incorporated into mesoporous supports such as MCM-41, along with transition metal cations (typically Ni²⁺) that serve as the active sites for oligomerization. The alkali metals modify the electronic environment around the nickel centers, influencing both reactivity and product selectivity.

Key findings from research on these catalytic systems include:

- Higher activities per Ni²⁺ cation are observed when the cations are highly dispersed

- Dispersion can be achieved by either:

- Lowering Ni loading for a fixed MCM-41 Si/Al ratio

- Decreasing exchangeable sites by increasing the MCM-41 Si/Al ratio at fixed Ni loading

- The identity of the alkali metal cation generally has minimal effect on catalytic activity

- Cs⁺-containing catalysts show reduced activity due to decreased pore volume but produce slightly more linear dimer products

- The presence of Na⁺ cations enhances oligomer yield by partially removing strong Brønsted acid sites

A key advantage of this approach is the ability to tune catalyst pore size to optimize the activity of Ni²⁺ cations. Comparisons between various supports (Ni-Na-X zeolites, Ni-Na-MCM-41, Ni-Na-MCM-48, and Ni-Na-SBA-15) have confirmed that activity increases with greater free volume near the active site.

Table 3: Effect of Support Type on Relative Catalyst Activity

| Catalyst Support | Average Pore Size (Å) | Relative Activity (Ni-Na-X = 1.0) | 1-Pentene Selectivity (%) |

|---|---|---|---|

| Ni-Na-X | 7.4 | 1.0 | 12-15 |

| Ni-Na-MCM-41 | 27 | 2.3 | 20-25 |

| Ni-Na-MCM-48 | 24 | 2.1 | 18-22 |

| Ni-Na-SBA-15 | 60 | 3.5 | 15-18 |

This approach offers the advantage of utilizing readily available feedstocks (ethylene and propylene) and producing a relatively narrow distribution of oligomers under mild conditions.

Zirconocene catalysts have emerged as highly effective systems for the stereoregular polymerization of 1-pentene, offering precise control over polymer microstructure and tacticity [3] [4]. The application of carbon-2-symmetric ansazirconocene catalysts, particularly rac-X(2-R1,4-R2-Ind)2ZrCl2 complexes, has demonstrated remarkable capabilities in producing isotactic poly(1-pentene) with controlled molecular weights and narrow polydispersity indices [3] [4].

Research investigations utilizing methylaluminoxane as cocatalyst have revealed significant variations in catalytic performance based on ligand substitution patterns [3] [4]. The rac-Et(Ind)2ZrCl2 and rac-SiMe2(Ind)2ZrCl2 systems exhibited the highest activities for 1-pentene polymerization, while catalysts bearing phenyl substituents on the indenyl ligands showed reduced activities, particularly at elevated temperatures [3] [4]. The polymerization conditions, including temperature and monomer concentration, exerted profound influences on the resulting polymer properties [3] [4].

Catalyst Performance Data

| Catalyst System | Activity (kg/mol·h) | Molecular Weight (Mn) | Polydispersity | Tacticity |

|---|---|---|---|---|

| rac-Et(Ind)2ZrCl2/MAO | 180-220 | 15,000-25,000 | 1.8-2.2 | Isotactic (>90%) |

| rac-SiMe2(Ind)2ZrCl2/MAO | 160-200 | 18,000-28,000 | 1.6-2.0 | Isotactic (>85%) |

| rac-SiMe2(2-Me-Ind)2ZrCl2/MAO | 120-150 | 22,000-35,000 | 1.5-1.9 | Isotactic (>95%) |

The stereoregularity of the resulting poly(1-pentene) is fundamentally controlled by the enantiomorphic site control mechanism inherent to carbon-2-symmetric zirconocene systems [3] [4]. Lower polymerization temperatures generally favor higher isotactic content, while molecular weights decrease with increasing temperature due to enhanced chain transfer processes [3] [4]. The influence of ligand substitution extends beyond activity to affect polymer microstructure, with methyl-substituted indenyl ligands promoting higher stereoregularity compared to unsubstituted variants [3] [4].

Carbon-s and carbon-1-symmetric zirconocenes, including bridged cyclopentadienyl-fluorenyl systems, have been investigated for 1-pentene polymerization with methylaluminoxane activation [3] [4]. These catalyst architectures produced polymers with significantly higher molecular weights compared to their carbon-2-symmetric counterparts, demonstrating the critical role of catalyst symmetry in controlling polymerization behavior [3] [4]. The fluorenyl substituent pattern particularly influenced tacticity control, with tert-butyl substitutions on the fluorenyl ligand enhancing stereoselectivity [3] [4].

Advanced characterization of zirconocene-derived poly(1-pentene) through nuclear magnetic resonance spectroscopy has revealed detailed microstructural information regarding regioregularity and sequence distribution [2] [5]. The syndiotactic poly(4-methyl-1-pentene) synthesis via specialized metallocene catalysts has demonstrated the capability to produce stereoregular diblock copolymers through controlled chain-end functionalization strategies [5] [7].

Cyclic Poly(1-pentene) Synthesis via Tungsten Alkylidyne Catalysis

Tungsten alkylidyne complexes represent a revolutionary approach for the synthesis of cyclic poly(1-pentene) through ring expansion metathesis polymerization mechanisms [11] [14]. The catalyst system based on tungsten alkylidyne precursors enables the formation of topologically unique cyclic polymers that exhibit fundamentally different physical properties compared to their linear analogs [11] [14].

The polymerization of 1-pentyne using tungsten alkylidyne catalysts followed by hydrogenation yields cyclic poly(1-pentene) with exceptional catalyst activity reaching 180,000,000 grams per mole catalyst per hour [11] [14]. This remarkable productivity demonstrates the industrial viability of the cyclic polymerization approach [11] [14]. The resulting cyclic poly(1-pentene) exhibits a glass transition temperature approximately 10 degrees Celsius higher than linear analogs, reflecting the constrained topology effects on polymer dynamics [11] [14].

Tungsten Alkylidyne Polymerization Parameters

| Parameter | Value | Units |

|---|---|---|

| Catalyst Activity | 180,000,000 | g/mol·cat·h |

| Conversion | >99 | % |

| Glass Transition Temperature Increase | +10 | °C |

| Hydrogenation Efficiency | >99 | % |

| Zero-Shear Viscosity Reduction | 15-fold | - |

The mechanism of cyclic polymer formation involves the initial coordination of 1-pentyne to the tungsten alkylidyne center, followed by [2+2] cycloaddition to form metallacyclobutadiene intermediates [8] [9] [10]. Subsequent alkyne insertions propagate the growing cyclic polymer chain while maintaining attachment to the metal center through the tethered alkylidene functionality [8] [9] [10]. The role of metallacyclopentadiene intermediates has been confirmed through isolation and characterization studies, providing mechanistic insights into the ring expansion polymerization pathway [14].

Tungsten alkylidyne catalysts bearing tripodal trisilanolate ligand architectures have demonstrated exceptional functional group tolerance and reactivity for alkyne metathesis reactions [13]. These "canopy catalysts" exhibit stability toward water and various protic groups, marking significant advances in metal alkylidyne chemistry [13]. The modular ligand synthesis allows fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications [13].

The cyclic topology imparts unique rheological properties to poly(1-pentene), including the absence of plateau modulus and significantly reduced zero-shear viscosity compared to linear polymers of equivalent molecular weight [11] [14]. These property modifications arise from the topological constraints that prevent polymer chain entanglement, a fundamental mechanism governing the viscoelastic behavior of linear polymers [11] [14].

Scale-up demonstrations have achieved 15-gram scale cyclic polymerizations of 1-pentyne, yielding 10 grams of cyclic poly(1-pentene) after hydrogenation [11] [14]. This scalability, combined with the exceptional catalyst activity, positions tungsten alkylidyne systems as viable candidates for industrial production of cyclic polyolefins [11] [14].

Copolymerization Kinetics with Ethylene and Functionalized Olefins

The copolymerization kinetics of 1-pentene with ethylene and functionalized olefins represent a complex interplay of monomer reactivity ratios, catalyst selectivity, and polymerization conditions [16] [18] [19]. Systematic investigations using metallocene catalyst systems have elucidated the fundamental kinetic parameters governing these copolymerization processes [16] [18].

Ethylene/1-pentene copolymerization studies utilizing constrained geometry catalysts and traditional zirconocene systems have revealed distinct reactivity patterns based on catalyst architecture [18]. The monocyclopentadienylamido complex [η5:η1-(2,3-Me2Benz[e]Ind)SiMe2NtBu]TiCl2 activated with methylaluminoxane demonstrated enhanced copolymerization activity and excellent incorporation of 1-pentene into the polyethylene chain [18].

Copolymerization Kinetic Parameters

| Comonomer Pair | Reactivity Ratio r1 | Reactivity Ratio r2 | Activation Energy (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|---|

| Ethylene/1-Pentene | 15.2 | 0.065 | 45.8 | 30-130 |

| Ethylene/4-Methyl-1-pentene | 22.1 | 0.045 | 52.3 | 20-100 |

| Propylene/1-Pentene | 3.8 | 0.26 | 38.2 | 25-85 |

The reactivity ratios for ethylene/1-pentene copolymerization indicate a strong preference for ethylene incorporation, with values typically ranging from 10-25 for ethylene and 0.04-0.08 for 1-pentene depending on catalyst system and reaction conditions [16] [18]. These parameters directly influence the comonomer sequence distribution and final polymer microstructure [16] [18].

Terpolymerization studies involving ethylene, 1-butene, and longer chain alpha-olefins have demonstrated the applicability of the terpolymerization equation for predicting polymer composition [20] [22]. The six binary reactivity ratios determined through computer search algorithms enable accurate prediction of polymer composition within 1 weight percent of experimental values [20] [22].

Functionalized olefin copolymerization with 1-pentene has been achieved using rare-earth metal catalysts, particularly scandium-based systems [19] [21]. These catalysts demonstrate remarkable tolerance for heteroatom-containing monomers, enabling the synthesis of functionalized polyolefins previously difficult to prepare [19] [21]. The heteroatom-assisted olefin polymerization mechanism relies on appropriate interactions between the heteroatom and the metal center to achieve both activity and stereoselectivity [19].

The copolymerization of 1-pentene with polar 1,1-disubstituted olefins using fluorenylamido-ligated titanium catalysts represents a significant advancement in functional polymer synthesis [21]. These early transition metal catalyst systems operate effectively under ambient conditions, producing high molecular weight functionalized polyethylene with superior surface wettability properties compared to unfunctionalized analogs [21].

Temperature dependence studies reveal that copolymerization rates generally increase with temperature up to optimal ranges before declining due to catalyst deactivation and increased chain transfer processes [16] [18]. The activation energies for copolymerization typically fall within 35-55 kilojoules per mole, reflecting the energetic requirements for monomer coordination and insertion steps [16] [18].

Structure-Property Relationships in Propylene/1-Pentene Copolymers

Propylene/1-pentene random copolymers exhibit complex structure-property relationships that are fundamentally influenced by comonomer content, sequence distribution, and crystalline polymorphism [2] [23] [24] [25]. These commercial copolymers, produced using stereospecific heterogeneous Ziegler-Natta catalytic systems, demonstrate exceptional impact strength, optical clarity, and processing versatility [2] [24].

The crystallization behavior of propylene/1-pentene copolymers is characterized by the formation of multiple crystalline forms, including the conventional alpha form and the trigonal delta form, depending on comonomer content and thermal history [23] [25] [26]. At low 1-pentene concentrations (below 8 molar percent), the alpha form predominates, while higher comonomer contents favor the development of the trigonal delta modification [23] [25].

Crystalline Structure and Thermal Properties

| 1-Pentene Content (mol%) | Primary Crystal Form | Melting Temperature (°C) | Crystallinity (%) | Glass Transition (°C) |

|---|---|---|---|---|

| 0-3 | α-form | 148-155 | 45-52 | -8 to -12 |

| 4-8 | α + γ-form | 135-145 | 38-45 | -15 to -18 |

| 9-12 | α + δ-form | 125-135 | 28-35 | -20 to -25 |

| >12 | δ-form | 110-125 | 15-25 | -25 to -30 |

The formation of the gamma crystalline form occurs preferentially under isothermal crystallization conditions at elevated temperatures, reaching maximum concentrations of approximately 90 percent for copolymers containing 2-4 molar percent 1-pentene [25]. This gamma form preference arises from the thermodynamic stability advantage when crystallizable propylene sequences are shortened by comonomer incorporation [25].

Mechanical properties of propylene/1-pentene copolymers demonstrate strong correlations with microstructural features, particularly propylene sequence length and compositional triads [23]. The elastic modulus decreases systematically with increasing 1-pentene content, while impact strength reaches maximum values at intermediate comonomer concentrations [23] [24]. These property relationships enable the prediction of material behavior based on molecular architecture [23].

Rheological investigations reveal that propylene/1-pentene copolymers exhibit higher shear and temperature sensitivity compared to propylene homopolymer and ethylene random copolymers [24]. The flow activation energy increases with comonomer content, reflecting the influence of molecular weight, short-chain branching density, and material density on processability characteristics [23] [24].

The mesophase formation rate in propylene/1-pentene copolymers can be tailored across two orders of magnitude by adjusting comonomer content [26]. Fast scanning calorimetry studies demonstrate that copolymers with higher 1-pentene content exhibit dramatically reduced mesophase formation rates, enabling conventional differential scanning calorimetry and real-time X-ray diffraction analysis [26].

Depth sensing indentation experiments provide detailed insights into the plastic deformation and creep behavior of propylene/1-pentene copolymers [23]. The indentation hardness and elastic modulus correlate strongly with crystallinity and crystal form distribution, while creep resistance depends primarily on the amorphous phase mobility and tie-chain density [23].

Commercial propylene/1-pentene copolymers produced with different catalyst systems exhibit varying degrees of stereoregularity and comonomer distribution [2]. Fractionation studies using temperature rising elution fractionation reveal the heterogeneous nature of these materials, with significant variations in comonomer content and isotacticity across different molecular weight fractions [2].

The single-event kinetic analysis of 1-pentene cracking on ZSM-5 zeolite represents a fundamental approach to understanding the complex reaction networks involved in olefin transformation. This methodology provides a systematic framework for describing the numerous elementary reactions that occur during catalytic cracking while maintaining a manageable number of kinetic parameters.

The single-event kinetic model for 1-pentene cracking on ZSM-5 comprehends the influence of the catalyst through steric constraints within the zeolite pores. Compared to gas-phase chemistry, reaction pathways involving sterically demanding olefins are excluded from the reaction network due to these geometric restrictions. The model demonstrates that the number of estimated kinetic parameters can be significantly reduced by selecting operating conditions where double-bond isomerization and skeletal isomerization reach thermodynamic equilibrium, leaving only cracking and dimerization as rate-determining steps.

Experimental validation of the single-event kinetic model utilized a comprehensive dataset comprising 23 different experimental conditions with varied residence times. The temperature range investigated spanned from 673 to 823 K, with pressures ranging from 47.6 to 470 kPa. The activation energies for the primary reaction pathways were determined to be in the range of 48-67 kJ/mol for monomolecular cracking reactions, while dimerization reactions exhibited activation energies between 62-66 kJ/mol.

The kinetic parameters demonstrate significant confidence intervals, indicating reliable statistical estimation from the experimental data. The pre-exponential factors fall within the range of 10^12 to 10^16 s^-1, consistent with typical values for heterogeneous catalytic processes. The model achieves excellent parity between experimental observations and theoretical predictions, supporting the applicability of the single-event methodology to the complex reactivity of olefin cracking on ZSM-5.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy (Cracking) | 48-67 | kJ/mol | von Aretin et al. (2015) |

| Activation Energy (Dimerization) | 62-66 | kJ/mol | von Aretin et al. (2015) |

| Pre-exponential Factor | 10^12 - 10^16 | s^-1 | Multiple studies |

| Temperature Range | 673-823 | K | Experimental conditions |

| Pressure Range | 47.6-470 | kPa | Experimental conditions |

| Steric Exclusion Factor | 0.3-0.8 | - | Zeolite pore constraints |

The steric constraints imposed by the ZSM-5 framework play a crucial role in determining the reaction selectivity. The zeolite pore structure, characterized by intersecting 10-membered ring channels with dimensions of approximately 5.5 × 5.1 Å, restricts the formation of bulky intermediates and products. This geometric limitation manifests in the kinetic model through the exclusion of certain reaction pathways that would otherwise be thermodynamically favorable in the gas phase.

The mechanistic insights derived from single-event kinetic analysis reveal that the reaction network for 1-pentene cracking involves both monomolecular and bimolecular pathways. The monomolecular cracking proceeds through protonation of the olefin to form a carbenium ion intermediate, followed by β-scission to generate smaller olefin products. The bimolecular pathway involves initial dimerization of 1-pentene molecules to form C10 intermediates, which subsequently undergo cracking to produce various olefin products.

The model's predictive capability extends beyond the experimentally covered range of reaction conditions, making it valuable for reactor design and process optimization. The kinetic parameters derived from the single-event approach maintain their validity across different operating conditions, provided that the fundamental assumptions regarding thermodynamic equilibrium and steric constraints remain applicable.

Microkinetic Modeling of Surface-Mediated Hydrogenation Pathways

The microkinetic modeling of 1-pentene hydrogenation pathways on various catalyst surfaces provides detailed insights into the elementary steps governing surface-mediated reactions. These models incorporate the fundamental steps of adsorption, surface reaction, and desorption to predict overall reaction rates and selectivities under different operating conditions.

The hydrogenation of 1-pentene on palladium surfaces follows the classical Horiuti-Polanyi mechanism, involving the dissociative adsorption of hydrogen followed by sequential addition to the adsorbed alkene. On Pd(111) surfaces, the activation energies for hydrogenation range from 25 to 45 kJ/mol, with the process proceeding through π-bonded and di-σ-bonded pentene intermediates. The mechanism involves three distinct molecular adsorption states: multilayer physisorption, π-bonded pentene, and interchanging di-σ-bonded pentene/pentyl groups.

Temperature-programmed desorption studies reveal that the di-σ-bonded pentene serves as the precursor for both hydrogen-deuterium exchange reactions and hydrogenation to pentane. The pentyl intermediate can undergo either β-hydrogen elimination to regenerate pentene or reductive elimination to form pentane. The accessibility of subsurface hydrogen atoms significantly influences the hydrogenation activity, with nanoparticles showing enhanced performance compared to single crystal surfaces due to their increased subsurface hydrogen availability.

Platinum-based catalysts exhibit different hydrogenation characteristics compared to palladium systems. The dehydrogenation of n-pentane on Pt(111) surfaces proceeds through successive C-H bond activations, with activation energies ranging from 78 to 98 kJ/mol for the first dehydrogenation step. The mechanism involves the formation of pentyl hydride intermediates, followed by a second dehydrogenation step to generate pentene through a hydride di-σ transition state.

| Surface | Mechanism | Activation Energy (kJ/mol) | Key Intermediates |

|---|---|---|---|

| Pd(111) | Langmuir-Hinshelwood | 25-45 | π-bonded pentene, pentyl |

| Pd/Al2O3 | Horiuti-Polanyi | 30-50 | Di-σ-bonded pentene |

| Pt(111) | Direct hydrogenation | 78-98 | Pentyl hydride |

| Ru(0001) | Oxidative dehydrogenation | 87-97 | Pentyl hydride, OH |

| Cu20 cluster | Dissociative adsorption | 45-65 | Various pentyl species |

Ruthenium surfaces demonstrate unique reactivity patterns for pentene hydrogenation, with the process occurring through both direct dehydrogenation and oxidative dehydrogenation pathways. The oxidative dehydrogenation mechanism involves the abstraction of hydrogen by surface oxygen species, leading to the formation of water alongside the olefin products. The activation energies for these processes range from 87 to 97 kJ/mol, with the oxidative pathway being thermodynamically more favorable than direct dehydrogenation.

Copper-based catalysts, particularly Cu20 clusters, exhibit selective hydrogenation activity for 1-pentyne to 1-pentene conversion. The microkinetic model analysis indicates that molecular hydrogen adsorption occurs strictly at atop sites, with subsequent dissociation proceeding through moderate energy barriers. The dissociated hydrogen atoms preferentially occupy 3-fold face and 2-fold edge sites, creating a reservoir of reactive hydrogen for the hydrogenation process.

The microkinetic models incorporate temperature-dependent rate constants expressed through Arrhenius relationships, with coverage-dependent terms accounting for lateral interactions between adsorbed species. The steady-state approximation is typically employed for surface intermediates, resulting in rate expressions that capture the non-linear dependence on reactant pressures and surface coverages.

Dynamic microkinetic modeling approaches have been developed to address the complexity of coverage-dependent kinetics in heterogeneous hydrogenation systems. These models analytically solve the microkinetic equations as functions of three coupled physical parameters: energy, reaction rate, and coverage. The analytical solutions provide dynamic insights into the reaction process and enable optimization of overall outcomes across various reaction conditions.

High-Temperature Decomposition Mechanisms and Radical Formation

The high-temperature decomposition of 1-pentene involves complex radical formation mechanisms that are crucial for understanding pyrolysis and combustion processes. These mechanisms operate at temperatures ranging from 880 to 1820 K and involve various radical intermediates that undergo competing decomposition and isomerization reactions.

The primary decomposition pathway for 1-pentene at elevated temperatures involves the formation of pentyl radicals through hydrogen abstraction reactions. These radicals can undergo β-scission reactions to form smaller olefins and alkyl radicals, with the product distribution dependent on the position of the radical site within the molecule. The decomposition of 1-pentyl radicals has been studied extensively using single-pulse shock tube techniques, revealing activation energies in the range of 190-210 kJ/mol for the primary decomposition channels.

The major products from 1-pentyl radical decomposition include ethene and propene, which account for more than 97% of the carbon balance. The ethene/propene product ratio exhibits pressure dependence, varying from approximately 3 to 5 over the range of temperatures and pressures studied. The formation of these products relates to the concentrations of 1-pentyl and 2-pentyl radicals in the system and the relative rates of five-center intramolecular hydrogen transfer reactions and β carbon-carbon bond scissions.

| Temperature Range (K) | Primary Radicals | Main Products | Activation Energy (kJ/mol) |

|---|---|---|---|

| 880-1055 | 1-Pentyl, 2-Pentyl | Ethene, Propene | ~200 |

| 927-1068 | 4-Methyl-1-pentyl | Propene, Ethene, Isobutene | 220-250 |

| 973-1121 | 2-Pentyl, 3-Pentyl | Ethene, Propene, 1-Butene | 190-210 |

| 1178-1820 | Allyl radicals | Allyl + Ethyl radicals | 200-240 |

| 1282-1820 | Various C5 radicals | C2-C4 hydrocarbons | 227 |

The decomposition of 1-penten-3-yl, 1-penten-4-yl, and 1-penten-5-yl radicals follows distinct pathways that depend on the position of the radical center. These radicals are formed from radical attack on 1-pentene and represent important intermediates in the decomposition of longer-chain alkyl radicals. The stability order of these radicals is 1-penten-3-yl ≈ 1-penten-4-yl > 1-penten-5-yl, with the differences attributable to allylic resonance effects.

The unimolecular decomposition of 1-pentene producing allyl and ethyl radicals becomes a major reaction pathway at high temperatures above 1200 K. This pathway significantly increases the system's reactivity by generating highly reactive radical species that can participate in chain propagation reactions. The retro-ene reaction, which produces propene and ethylene directly from 1-pentene, also becomes important at elevated temperatures.

Branched alkyl radicals derived from 1-pentene exhibit different decomposition characteristics compared to linear species. The 4-methyl-1-pentyl radical undergoes competing decomposition and isomerization reactions via β-bond scission and intramolecular hydrogen migrations. The presence of the branched methyl group significantly impacts the observed reaction rates compared to straight-chain radical systems, with branched systems generally showing enhanced reactivity.

The high-temperature chemistry of 1-pentene involves multiple competing pathways, including direct thermal decomposition, radical-induced decomposition, and oxidative decomposition in the presence of oxygen. The relative importance of these pathways depends on temperature, pressure, and the presence of radical initiators or inhibitors. Flow rate and sensitivity analyses reveal that 1-pentene exhibits higher reactivity compared to 1-butene and 1-hexene under similar conditions, attributed to its decomposition pathway that rapidly generates reactive hydrogen atoms.

Steric Effects in Zeolite-Constrained Oligomerization Networks

The steric effects imposed by zeolite frameworks play a fundamental role in determining the selectivity and product distribution in 1-pentene oligomerization reactions. These effects arise from the geometric constraints of the zeolite pore structure, which restricts the formation, growth, and diffusion of certain molecular species during the oligomerization process.

The oligomerization of 1-pentene in ZSM-5 zeolite (MFI topology) demonstrates pronounced steric selectivity due to the medium-pore structure with 10-membered ring channels. The intersecting channel system, with dimensions of approximately 5.5 × 5.1 Å, preferentially favors the formation of linear oligomers over branched products. Inelastic neutron scattering spectroscopy studies reveal that propene oligomerization in ZSM-5 at 293 K produces exclusively linear alkyl chains, with no evidence for branched product formation.

| Zeolite Type | Pore Dimensions (Å) | Steric Constraint Level | Primary Oligomer Products |

|---|---|---|---|

| ZSM-5 (MFI) | 5.5 × 5.1 | High | Linear C10 (decenes) |

| Beta (BEA) | 7.6 × 6.4 | Medium | Branched C10 products |

| ZSM-22 (TON) | 5.5 × 4.5 | Very High | Highly linear C10 |

| Mordenite (MOR) | 6.5 × 7.0 | Medium | Shape-selective C10 |

| Nano-ZSM-5 | 5.5 × 5.1 | High | Enhanced linear selectivity |

The quantum chemical evidence for 1-pentene dimerization in H-MFI zeolite reveals that the reaction yields alkanes featuring cyclohexane rings rather than conventional branched alkenes. This unexpected product formation explains why oligomerization typically stops at the dimer stage, as the absence of carbon-carbon double bonds in the cyclic products prevents further oligomerization. The calculated reaction enthalpies for 2-pentene dimerization show significantly more favorable thermodynamics for cyclic products (-153 to -154 kJ/mol) compared to branched alkenes (-84 kJ/mol).

The confinement effects in zeolite pores result in oligomerization proceeding through an end-to-end mechanism rather than through branching pathways. This selectivity arises from the preferential stabilization of linear alkyl chains within the zeolite channels compared to branched structures. The higher heat of adsorption for linear species and the steric hindrance toward branched intermediates drive the reaction toward linear product formation.

Crystal size effects significantly influence the oligomerization behavior and product selectivity. Smaller zeolite crystallites (10-15 nm) demonstrate enhanced activity and stability compared to larger crystals (30-40 nm) due to reduced diffusion limitations and improved accessibility of active sites. The shorter diffusion path lengths in nanocrystalline zeolites allow oligomeric products to exit the micropore structure before undergoing secondary reactions that lead to catalyst deactivation.

The role of Brønsted acid site density and distribution affects both the oligomerization rate and selectivity. Higher acid site densities generally increase the initial activity but can lead to more rapid deactivation due to enhanced secondary reactions. The optimal balance between activity and stability requires careful control of the acid site concentration and distribution within the zeolite framework.

Hierarchical zeolites with combined microporous and mesoporous structures exhibit modified oligomerization behavior compared to purely microporous systems. The presence of mesopores reduces diffusion limitations and allows for the formation of larger oligomers that might otherwise be constrained by the micropore dimensions. However, the mesoporous regions can also promote unwanted side reactions, requiring careful optimization of the pore structure.

The accumulation of hydrocarbon products within zeolite micropores during oligomerization creates an occluded organic phase that significantly influences transport properties and reaction selectivity. This organic phase reversibly changes composition in response to reaction conditions, becoming heavier with increasing pressure and decreasing temperature. The presence of this organic phase can reduce effective diffusivities by more than two orders of magnitude, leading to complex dependencies of reaction rates on operating conditions.

Physical Description

GasVapor; Liquid

Liquid

Color/Form

Colorless liquid

LIQ @ ROOM TEMP

XLogP3

Boiling Point

29.9 °C

Flash Point

-18 °C OC /From table/

Vapor Density

Density

0.6405 @ 20 °C/4 °C

Odor

Melting Point

-165.2 °C

UNII

GHS Hazard Statements

H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H411 (85.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

635 mm Hg @ 25 °C

60.8 mm Hg @ 25 °C

Pictograms

Flammable;Environmental Hazard

Other CAS

25377-72-4

68527-11-7

68814-91-5

Wikipedia

1-pentene

Use Classification

Methods of Manufacturing

Derived from natural gasoline

From light naptha (Synthol Process) with extraction.

SEPARATION OF CRACKED PETROLEUM DISTILLATES GIVES MIXED PENTENES; REACTION OF ALLYL BROMIDE AND ETHYLMAGNESIUM BROMIDE IN DIPROPYL ETHER GIVES 1-PENTENE; DEHYDRATION OF 2-PENTANOL GIVES RACEMIC 2-PENTENE

General Manufacturing Information

Petroleum refineries

Plastic material and resin manufacturing

1-Pentene: ACTIVE

Petroleum refineries

Pentene: ACTIVE

Alkenes, C5-9 .alpha.-: ACTIVE

Occurs in coal tar

RECENTLY IDENTIFIED COMPONENTS OF COFFEE AROMA- PENTENE /FROM TABLE/

At one time it was used without success as a human anesthetic but produced better results in dentistry.

Analytic Laboratory Methods

Emmission measurements of pentene were determined by using capillary gas chromatography (Scheider-Frohne method).

An analytical method was developed for separation and determination of C2-C5 hydrocarbons, one being pentene, in the air using a 2-step chromatography system and flame ionization detector.

Determination of C2-C5 hydrocarbons in the atmosphere at low parts per 109 to high parts per 1012 levels was studied.

Dates

OH-initiated photooxidations of 1-pentene and 2-methyl-2-propen-1-ol: mechanism and yields of the primary carbonyl products

Silvina A Peirone, Pablo M Cometto, Silvia I LanePMID: 25186338 DOI: 10.1002/cphc.201402159

Abstract

The products of the gas-phase reactions of OH radicals with 1-pentene and 2-methyl-2-propen-1-ol (221MPO) at T=298±2 K and atmospheric pressure were investigated by using a 4500 L atmospheric simulation chamber that was built especially for this work. The molar yield of butyraldehyde was 0.74±0.12 mol for the reaction of 1-pentene. This work provides the first product molar yield determination of formaldehyde (0.82±0.12 mol), 1-hydroxypropan-2-one (0.84±0.13 mol), and methacrolein (0.078±0.012 mol) from the reaction of 221MPO with OH radicals. The mechanism of this reaction is discussed in relation to the experimental results. Additionally, taking into consideration the complex mechanism, the rate coefficients of the reactions of OH with formaldehyde, 1-hydroxypropan-2-one, and methacrolein were derived at atmospheric pressure and T=298±2 K.; the obtained values were (8.9±1.6)×10(-12) , (2.4±1.4)×10(-12) , and (22.9±2.3)×10(-12) cm(3) molecule(-1) s(-1) , respectively.Very large cooperative effects in heterobimetallic titanium-chromium catalysts for ethylene polymerization/copolymerization

Shaofeng Liu, Alessandro Motta, Aidan R Mouat, Massimiliano Delferro, Tobin J MarksPMID: 24984105 DOI: 10.1021/ja5046742

Abstract

The heterobimetallic complexes, (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-CnH2n-[N,N-bis(2-(ethylthio)ethyl)amine]CrCl3 (n = 0, Ti-C0-Cr(SNS); n = 2, Ti-C2-Cr(SNS); n = 6, Ti-C6-Cr(SNS)), (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-C2H4-[N,N-bis((o-OMe-C6H4)2P)amine]CrCl3 (Ti-C2-Cr(PNP)), and (η(5)-indenyl)[1-Me2Si((t)BuN)TiCl2]-3-C2H4-[N,N-bis((diethylamine)ethyl)-amine]CrCl3 (Ti-C2-Cr(NNN)), are synthesized, fully characterized, and employed as olefin polymerization catalysts. With ethylene as the feed and MAO as cocatalyst/activator, SNS-based complexes Ti-C0-Cr(SNS), Ti-C2-Cr(SNS), and Ti-C6-Cr(SNS) afford linear low-density polyethylenes (LLDPEs) with exclusive n-butyl branches (6.8-25.8 branches/1000 C), while under identical polymerization conditions Ti-C2-Cr(PNP) and Ti-C2-Cr(NNN) produce polyethylenes with heterogeneous branching (C2, C4, and C≥6) or negligible branching, respectively. Under identical ethylene polymerization conditions, Ti-C0-Cr(SNS) produces polyethylenes with higher activity (4.5× and 6.1×, respectively), Mn (1.3× and 1.8×, respectively), and branch density (1.4× and 3.8×, respectively), than Ti-C2-Cr(SNS) and Ti-C6-Cr(SNS). Versus a CGC(Et)Ti + SNSCr tandem catalyst, Ti-C0-Cr(SNS) yields polyethylene with somewhat lower activity, but with 22.6× higher Mn and 4.0× greater branching density under identical conditions. In ethylene +1-pentene competition experiments, Ti-C0-Cr(SNS) yields 5.5% n-propyl branches and 94.5% n-butyl branches at [1-pentene] = 0.1 M, and the estimated effective local concentration of 1-hexene is ∼8.6 M. In contrast, the tandem CGC(Et)Ti + SNSCr system yields 91.0% n-propyl branches under identical reaction conditions. The homopolymerization and 1-pentene competition results argue that close Ti···Cr spatial proximity together with weak C-H···Ti and C-H···S interactions significantly influence relative 1-hexene enchainment and chain transfer rates, supported by DFT computation, and that such effects are conversion insensitive but cocatalyst and solvent sensitive.Developing a biohybrid lung - sufficient endothelialization of poly-4-methly-1-pentene gas exchange hollow-fiber membranes

Bettina Wiegmann, Heide von Seggern, Klaus Höffler, Sotirios Korossis, Daniele Dipresa, Michael Pflaum, Sabrina Schmeckebier, Jörg Seume, Axel HaverichPMID: 26919566 DOI: 10.1016/j.jmbbm.2016.01.032

Abstract

Working towards establishing a biohybrid lung with optimized hemocompatibility, this study analyzed the feasibility of establishing flow-resistant endothelium on heparin/albumin coated poly-4-methly-1-pentene hollow fiber gas exchange membranes (PMP-HFs). The seeding efficiency and proliferation of human cord blood derived endothelial cells (HCBEC) on PMP-HFs were analyzed under static conditions by WST-8 cell proliferation assay and fluorescence microscopy. The HCBEC monolayer integrity under different flow conditions was also assessed. Endothelial-specific phenotype verification, expression activation levels and thrombogenic state markers were quantified by real-time RT-PCR for cell-to-PMP-HF contact under static and dynamic conditions. The results demonstrated the feasibility of establishing a viable, confluent, and flow-resistant endothelial monolayer on the blood-contact surface of PMP-HFs, which maintained a physiological response to TNFα-stimulation and flow conditions. The endothelial phenotype, expression levels of adhesion molecules and thrombogenic state markers were unaffected by cell-to-PMP-HFs contact. These results represent a significant step towards establishing a biohybrid lung.Sodium Diisopropylamide in Tetrahydrofuran: Selectivities, Rates, and Mechanisms of Alkene Isomerizations and Diene Metalations

Russell F Algera, Yun Ma, David B CollumPMID: 28735535 DOI: 10.1021/jacs.7b05218

Abstract

Sodium diisopropylamide in tetrahydrofuran is an effective base for the metalation of 1,4-dienes and isomerization of alkenes. Dienes metalate via tetrasolvated sodium amide monomers, whereas 1-pentene is isomerized by trisolvated monomers. Facile, highly Z-selective isomerizations are observed for allyl ethers under conditions that compare favorably to those of existing protocols. The selectivity is independent of the substituents on the allyl ethers; rate and computational data show that the rates, mechanisms, and roles of sodium-oxygen contacts are substituent-dependent. The competing influences of substrate coordination and solvent coordination to sodium are discussed.Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene

Marian Szkudlarek, Elisabeth Heine, Helmut Keul, Uwe Beginn, Martin MöllerPMID: 30181456 DOI: 10.3390/ijms19092617

Abstract

Synthetic amphiphilic copolymers with strong antimicrobial properties mimicking natural antimicrobial peptides were obtained via synthesis of an alternating copolymer of maleic anhydride and 4-methyl-1-pentene. The obtained copolymer was modified by grafting with 3-(dimethylamino)-1-propylamine (DMAPA) and imidized in a one-pot synthesis. The obtained copolymer was modified further to yield polycationic copolymers by means of quaternization with methyl iodide and dodecyl iodide, as well as by being sequentially quaternized with both of them. The antimicrobial properties of obtained copolymers were tested against,

,

, and

Both tested quaternized copolymers were more active against the Gram-negative

than against the Gram-positive

The copolymer modified with both iodides was best when tested against

and, comparing all three copolymers, also exhibited the best effect against

. Moreover, it shows (limited) selectivity to differentiate between mammalian cells and bacterial cell walls. Comparing the minimum inhibitory concentration (MIC) of Nisin against the Gram-positive bacteria on the molar basis instead on the weight basis, the difference between the effect of Nisin and the copolymer is significantly lower.

Comparative safety analysis of surgical smoke from transurethral resection of the bladder tumors and transurethral resection of the prostate

Chen Zhao, Myung Ki Kim, Hyung Jin Kim, Sang Kyi Lee, Youn Jo Chung, Jong Kwan ParkPMID: 23890662 DOI: 10.1016/j.urology.2013.05.028

Abstract

To analyze the gas generated from the transurethral resection of the prostate (TURP) and transurethral resection of bladder (TURB) tumor.Thirty-six smoke samples were collected from a continuous irrigation suction system during the TURP and the TURB. Then, they were subdivided into 2 groups: the group I (n = 18; gases generated from the TURP) and the group II (n = 18; gases generated from the TURB). We performed qualitative and quantitative analysis of the samples on gas chromatography/mass spectrometry.

A more diverse type of gas was generated from the TURB as compared with the TURP. A further quantitative analysis was performed for 7 of 16 gases and 13 of 39 gases in the group I and group II, respectively. This showed that there was no significant difference in the concentration of propylene (propylene: 148.36 ± 207.72 ug/g vs 96.956 ± 135.138 ug/g) and 1-pentene (5137.08 ± 2935.48 ug/g vs 4478.259 ± 5787.351 ug/g) between the TURP and the TURB (P >.05).

Our results showed that 39 and 16 types of gases were generated from the TURB and the TURP, respectively. There were differences in the types of gases between benign hypertrophic prostate and malignant bladder tumor tissues. This indicates that electrosurgery of malignant tissue is possibly more hazardous to those who are involved in the surgical operation.

Use of olefin cross-metathesis to release azide-containing sugars from solid support

Takuya Kanemitsu, Peter H SeebergerPMID: 14627378 DOI: 10.1021/ol035463z

Abstract

[reaction: see text] The octenediol linker used during automated oligosaccharide assembly is cleaved by olefin cross-metathesis. Until now, this linker could not be applied to sugars containing azides. A detailed study of the cleavage reaction served as basis for the development of a new protocol using the [(H(2)Imes)(3-Br-py)(2)(Cl)(2)Ru=CHPh] catalyst and 1-pentene. Efficient release of azide-protected carbohydrates from solid support can be readily achieved.TS-1 zeolite microengineered reactors for 1-pentene epoxidation

Yu Shan Susanna Wan, Joseph Lik Hang Chau, Asterios Gavriilidis, King Lun YeungPMID: 12123024 DOI: 10.1039/b108356b

Abstract

A zeolite-based microengineered reactor was fabricated and tested for 1-pentene epoxidation over titanium silicalite-1 (TS-1) catalyst, which has been selectively incorporated within the microreactor channel using a new synthesis procedure.13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions

S R Merrigan, D A SingletonPMID: 10822570 DOI: 10.1021/ol990659d